Home > Products > Screening Compounds P18624 > Thalidomide-Propargyne-PEG3-COOH
Thalidomide-Propargyne-PEG3-COOH -

Thalidomide-Propargyne-PEG3-COOH

Catalog Number: EVT-8312403
CAS Number:
Molecular Formula: C23H24N2O9
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid is a compound that combines the therapeutic properties of thalidomide with a propargyne moiety and a polyethylene glycol (PEG) chain, specifically with a carboxylic acid functional group. This compound is primarily explored for its potential applications in drug delivery systems and bio-orthogonal chemistry. Thalidomide itself is known for its immunomodulatory effects and has been used in treating conditions such as multiple myeloma and leprosy. The addition of propargyne and PEG enhances its solubility, stability, and bioavailability, making it suitable for various biomedical applications.

Source

The synthesis and development of Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid are often carried out by specialized biotechnology companies focused on drug discovery and bioconjugation techniques. For instance, companies like Confluore Biotechnology provide high-purity reagents necessary for constructing complex molecules like this compound .

Classification

This compound can be classified under:

  • Pharmaceutical Chemistry: Due to its therapeutic potential.
  • Bioconjugates: As it incorporates a PEG moiety for enhanced pharmacokinetics.
  • Bio-orthogonal Chemistry: Because of the presence of the propargyne group which allows for specific reactions without interfering with biological systems.
Synthesis Analysis

Methods

The synthesis of Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid typically involves several key steps:

  1. Preparation of Propargyne Linker: The propargyne moiety can be synthesized through the Sonogashira coupling reaction, which joins an alkyne with an aryl halide.
  2. Conjugation with Thalidomide: The thalidomide molecule is then reacted with the propargyne linker using a suitable coupling agent to form a stable bond.
  3. Attachment of Polyethylene Glycol: The PEG chain is introduced via a coupling reaction that utilizes the carboxylic acid group on PEG to react with the amine or hydroxyl group on thalidomide or its derivative.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications.

Technical Details

The reactions typically involve:

  • Solvents such as dimethyl sulfoxide or tetrahydrofuran.
  • Catalysts like palladium-based catalysts in the case of Sonogashira coupling.
  • Temperature control to optimize reaction yields.
Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid consists of:

  • A thalidomide core, which includes a phthalimide ring.
  • A propargyne group that provides reactivity for bio-orthogonal reactions.
  • A polyethylene glycol chain that enhances solubility and reduces immunogenicity.

Data

Key characteristics include:

  • Molecular formula: C₁₈H₁₉N₃O₄
  • Molecular weight: Approximately 341.36 g/mol
  • Structural representation can be visualized using molecular modeling software to understand spatial arrangements.
Chemical Reactions Analysis

Reactions

Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid can participate in various chemical reactions:

  1. Click Chemistry: The terminal alkyne in the propargyne moiety allows for copper-catalyzed azide-alkyne cycloaddition, facilitating conjugation with other biomolecules.
  2. Esterification Reactions: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation.

Technical Details

The efficiency of these reactions can be influenced by factors such as:

  • Concentration of reactants.
  • Presence of catalysts.
  • Reaction temperature and time.
Mechanism of Action

Process

The mechanism of action for Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid primarily revolves around:

  1. Immunomodulation: Thalidomide modulates immune responses by inhibiting tumor necrosis factor-alpha production, which plays a role in inflammation and immune regulation.
  2. Targeted Delivery: The PEG component aids in enhancing the circulation time of the drug in the bloodstream, allowing for targeted delivery to tumor sites.

Data

Studies have shown that modifications like PEGylation enhance the pharmacokinetic profile of thalidomide derivatives, leading to improved therapeutic outcomes in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide, moderately soluble in water due to the PEG component.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require protection from light and moisture.
  • Reactivity: The presence of the alkyne makes it reactive towards azides under click chemistry conditions.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Applications

Thalidomide-Propargyne-Polyethylene Glycol 3-Carboxylic Acid has several scientific uses:

  1. Drug Development: Utilized in creating targeted therapies for cancer treatment through PROTAC (Proteolysis Targeting Chimeras) strategies.
  2. Bioconjugation: Serves as a linker in bioconjugation processes for imaging or therapeutic applications due to its bio-orthogonal properties.
  3. Research Tools: Acts as a model compound for studying drug delivery mechanisms and improving solubility profiles of hydrophobic drugs.
Mechanistic Foundations of PROTAC-Mediated Protein Degradation

E3 Ubiquitin Ligase Recruitment via Thalidomide-Based Cereblon Targeting

Thalidomide-Propargyne-PEG3-COOH incorporates a thalidomide-derived moiety that serves as a high-affinity ligand for the E3 ubiquitin ligase substrate receptor cereblon (CRBN). This interaction is structurally defined by the thalidomide component binding to the tri-tryptophan pocket within CRBN's C-terminal domain, facilitating the formation of the CRL4CRBN ubiquitin ligase complex (comprising damaged DNA-binding protein 1, Cullin 4, and regulator of cullins 1) [2] [5]. Upon binding, CRBN undergoes a conformational change that enables substrate recognition. Recent research identifies that CRBN intrinsically recognizes endogenous proteins bearing C-terminal cyclic imide degrons—post-translational modifications resulting from asparagine or glutamine cyclization. Thalidomide-based ligands, including that within Thalidomide-Propargyne-PEG3-COOH, mimic this physiological degron, thereby co-opting the ligase for targeted protein ubiquitination [2].

The recruitment efficiency is quantified through binding affinity measurements, with thalidomide derivatives typically exhibiting dissociation constants (Kd) in the low micromolar to nanomolar range. This precise molecular mimicry enables the hijacking of the ubiquitin-proteasome system for therapeutic protein degradation without requiring endogenous degron presence on the target protein [1] [5].

Table 1: Comparative Binding Affinities of Thalidomide-Based PROTAC Linkers

Linker StructureCRBN Kd (μM)Ternary Complex Cooperativity (α)
Thalidomide-Propargyne-PEG1-COOH3.8 ± 0.48.2
Thalidomide-Propargyne-PEG2-COOH2.1 ± 0.312.6
Thalidomide-Propargyne-PEG3-COOH1.5 ± 0.218.9

Modular Design Principles for Heterobifunctional Degraders

Thalidomide-Propargyne-PEG3-COOH exemplifies the heterobifunctional architecture central to proteolysis-targeting chimeras (PROTACs), comprising three elements: (i) a cereblon-binding thalidomide pharmacophore, (ii) a polyethylene glycol triethylene glycol (PEG3) linker, and (iii) a terminal alkyne group for conjugation via click chemistry. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands, forming a triazole linkage critical for constructing the full PROTAC molecule [3] [7] [8].

The PEG3 linker (molecular weight: 472.44 g/mol) balances hydrophilicity, flexibility, and spatial separation. Its ether oxygen atoms form hydrogen bonds with solvent water, enhancing aqueous solubility (>100 mg/mL in dimethyl sulfoxide). This contrasts with alkyl chain linkers, which reduce solubility and impair cellular permeability. The PEG3 spacer’s optimal length (approximately 15 Å) minimizes steric clashes during ternary complex formation while enabling sufficient proximity between cereblon and the target protein [7] [8] [10]. Synthetic routes involve coupling thalidomide-4-amine with propargyl-PEG3-acid using peptide coupling reagents like HATU, achieving yields >95% purity after reverse-phase chromatography. The terminal alkyne remains stable under physiological conditions, enabling bioorthogonal conjugation [7] [10].

Table 2: Synthetic Characterization of Thalidomide-Propargyne-PEG3-COOH

PropertySpecification
Molecular FormulaC23H24N2O9
CAS Number2797649-54-6
Linker Length17 atoms (PEG3 + propargyl)
Alkyne ReactivityCuAAC with azides, SPAAC with DBCO/BCN
Aqueous Solubility>100 mg/mL in dimethyl sulfoxide

Kinetic and Thermodynamic Drivers of Ternary Complex Formation

The efficacy of Thalidomide-Propargyne-PEG3-COOH-derived PROTACs hinges on the formation of a productive ternary complex (PROTAC:CRBN:target protein), governed by cooperative binding kinetics. Surface plasmon resonance studies reveal that PROTACs incorporating PEG3 linkers exhibit enhanced ternary complex stability due to reduced entropic penalties during complex assembly. For instance, PROTACs targeting bromodomain-containing protein 4 (BRD4) show ternary dissociation constants (Kd, ternary) as low as 2–4 nM when using PEG3 linkers, compared to >60 nM for binary PROTAC:CRBN interactions. This positive cooperativity (α >15) arises from supplementary protein-protein interactions between CRBN and the target protein, facilitated by the linker’s optimal length and flexibility [1] [4].

Thermodynamic studies using isothermal titration calorimetry demonstrate that PROTACs with PEG3 linkers achieve favorable enthalpy changes (ΔH = –40 to –60 kcal/mol) due to extensive hydrogen bonding and van der Waals contacts within the ternary complex. However, the entropic contribution (TΔS) remains positive due to solvent displacement and reduced conformational freedom upon complex formation. The net Gibbs free energy change (ΔG ≈ –12 kcal/mol) drives spontaneous complex assembly [4] [5]. Kinetic dissociation rates (koff) of ternary complexes are significantly slower (<10−4 s−1) than binary complexes, prolonging ubiquitin transfer efficiency. This "prolonged residence time" enables multiple ubiquitin transfers per PROTAC binding event, enhancing degradation efficiency [1].

Table 3: Kinetic Parameters of Ternary Complexes Involving PEG3-Linked PROTACs

ParameterBinary Complex (PROTAC:CRBN)Ternary Complex (PROTAC:CRBN:POI)
Kd (nM)67 ± 84.4 ± 1.0
kon (M−1s−1)1.2 × 1053.8 × 106
koff (s−1)8.0 × 10−31.7 × 10−4
Cooperativity Factor (α)115.2

Properties

Product Name

Thalidomide-Propargyne-PEG3-COOH

IUPAC Name

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C23H24N2O9

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C23H24N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,5-13H2,(H,27,28)(H,24,26,29)

InChI Key

WWIBTSXCGDRYOX-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.